Ethyl 3,5-dichlorobenzoylformate

Description

The exact mass of the compound Ethyl 3,5-dichlorobenzoylformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3,5-dichlorobenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-dichlorobenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

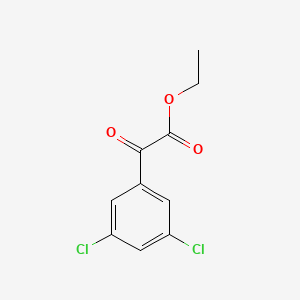

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWDXQZJACFSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374506 | |

| Record name | Ethyl 3,5-dichlorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-52-5 | |

| Record name | Ethyl 3,5-dichloro-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dichlorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845790-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Ethyl 3,5-dichlorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3,5-dichlorobenzoylformate in Modern Synthesis

Ethyl 3,5-dichlorobenzoylformate, also known by its systematic name ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate, is a crucial intermediate in the landscape of organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its unique structure, featuring an α-keto ester moiety attached to a dichlorinated phenyl ring, provides a versatile scaffold for the construction of complex molecular architectures. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring significantly influences the reactivity of the adjacent carbonyl groups, making it a valuable synthon for a variety of chemical transformations. This guide offers a comprehensive overview of the synthesis, properties, and handling of Ethyl 3,5-dichlorobenzoylformate, providing researchers with the foundational knowledge to effectively utilize this compound in their work.

Synthesis of Ethyl 3,5-dichlorobenzoylformate: A Two-Step Approach

The synthesis of Ethyl 3,5-dichlorobenzoylformate is most effectively achieved through a two-step process, commencing with the conversion of 3,5-dichlorobenzoic acid to its highly reactive acid chloride derivative, followed by the introduction of the ethyl glyoxylate moiety.

Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

The initial and critical step in the synthesis is the formation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid. This transformation is necessary to activate the carboxylic acid for the subsequent C-C bond formation. The most common and efficient methods for this conversion involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: Both thionyl chloride and oxalyl chloride are excellent choices for this conversion. Thionyl chloride is often favored due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification of the product.[1][2] Oxalyl chloride is also highly effective and tends to react under milder conditions, with byproducts (CO, CO₂, and HCl) that are also gaseous.[3] The choice between the two often comes down to laboratory availability and specific reaction scale requirements. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride.

-

Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure the complete conversion of the carboxylic acid. The use of an inert solvent like dichloromethane (CH₂Cl₂) is common when using oxalyl chloride to facilitate the reaction and subsequent work-up.[3] For reactions with thionyl chloride, it can often be used in excess, serving as both the reagent and the solvent.[1]

Self-Validating System: The completion of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ or CO/CO₂). The purity of the resulting 3,5-dichlorobenzoyl chloride can be assessed by its boiling point and spectroscopic methods, ensuring it is suitable for the next step.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride from 3,5-Dichlorobenzoic Acid using Thionyl Chloride [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize the evolving HCl and SO₂ gases), place 3,5-dichlorobenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the flask.

-

Reaction: Heat the mixture to reflux. The reaction is typically complete within 2-4 hours, which can be observed by the dissolution of the solid 3,5-dichlorobenzoic acid and the cessation of gas evolution.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude 3,5-dichlorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Step 2: Synthesis of Ethyl 3,5-dichlorobenzoylformate

The second step involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable reagent to introduce the ethyl ester group and the second carbonyl, forming the α-keto ester. While several methods exist for the synthesis of α-keto esters from acyl chlorides, a common and effective approach involves the use of organometallic reagents.[4] A plausible and historically significant method for this transformation is the use of organocadmium reagents, which are known to react with acyl chlorides to form ketones without significant further reaction to tertiary alcohols.[5][6]

Causality Behind Experimental Choices:

-

Choice of Reagent: Organocadmium reagents, such as diethylcadmium (Et₂Cd), are particularly well-suited for this reaction. They are less reactive than Grignard or organolithium reagents, which tend to add to the newly formed ketone, leading to the formation of tertiary alcohols as byproducts.[7] The milder reactivity of organocadmium reagents allows for the selective formation of the ketone.

-

Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent, such as benzene or toluene, to prevent the decomposition of the organometallic reagent. The reaction is often performed at low temperatures initially and then allowed to warm to room temperature or gently heated to ensure completion.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material, 3,5-dichlorobenzoyl chloride. The final product can be purified by column chromatography or vacuum distillation, and its structure confirmed by spectroscopic analysis (NMR, IR, MS).

Experimental Protocol: Synthesis of Ethyl 3,5-dichlorobenzoylformate (Plausible Method)

Note: This is a plausible protocol based on established organocadmium chemistry. Researchers should exercise caution and perform small-scale trials first.

-

Preparation of Diethylcadmium: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare diethylcadmium by reacting ethylmagnesium bromide (a Grignard reagent, 2 equivalents) with anhydrous cadmium chloride (CdCl₂, 1 equivalent) in anhydrous diethyl ether. The formation of the organocadmium reagent is typically accompanied by the precipitation of magnesium salts.

-

Solvent Exchange: After the formation of diethylcadmium is complete, carefully remove the ether solvent under reduced pressure. Add anhydrous benzene or toluene to the residue.

-

Reaction with Acyl Chloride: Dissolve the purified 3,5-dichlorobenzoyl chloride from Step 1 in anhydrous benzene or toluene and add it dropwise to the stirred suspension of diethylcadmium at a low temperature (e.g., 0 °C).

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride. This will decompose any unreacted organometallic species.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 3,5-dichlorobenzoylformate.

Synthesis Workflow Diagram

Caption: A two-step synthesis of Ethyl 3,5-dichlorobenzoylformate.

Physicochemical Properties of Ethyl 3,5-dichlorobenzoylformate

The physical and chemical properties of Ethyl 3,5-dichlorobenzoylformate are essential for its handling, storage, and application in synthesis. While extensive experimental data is not widely published, the following table summarizes key computed and known properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂O₃ | [8][9] |

| Molecular Weight | 247.08 g/mol | |

| CAS Number | 845790-52-5 | [8][9] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General knowledge of similar compounds |

| Boiling Point | Predicted to be high; requires vacuum distillation | General knowledge of similar compounds |

| Melting Point | Not readily available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene) and insoluble in water | General knowledge of similar compounds |

| Predicted XlogP | 3.3 | [8] |

Spectroscopic Characterization

The structural confirmation of Ethyl 3,5-dichlorobenzoylformate relies on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The aromatic region would likely display a pattern consistent with a 1,3,5-trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would reveal signals for the two carbonyl carbons (one for the ketone and one for the ester), the carbons of the ethyl group, and the distinct carbons of the dichlorinated aromatic ring.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1680-1750 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for two chlorine atoms. Predicted m/z values for common adducts include [M+H]⁺ at 246.99233 and [M+Na]⁺ at 268.97427.[8]

Applications in Drug Development and Organic Synthesis

Ethyl 3,5-dichlorobenzoylformate serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of two reactive carbonyl groups and a functionalizable aromatic ring allows for a wide range of subsequent chemical modifications.

-

Synthesis of Heterocyclic Compounds: The α-keto ester functionality is a key precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug scaffolds. For instance, it can be used in condensation reactions with binucleophiles to form five- or six-membered rings.

-

Intermediate for Bioactive Molecules: The 3,5-dichlorophenyl moiety is a common feature in a number of biologically active compounds, including some pesticides and pharmaceuticals. Ethyl 3,5-dichlorobenzoylformate provides a direct route to introduce this functionalized aromatic core. For example, derivatives of ethyl benzoylformate are used in the synthesis of compounds with potential applications as enzyme inhibitors.

-

Scaffold for Combinatorial Chemistry: Due to its versatile reactivity, Ethyl 3,5-dichlorobenzoylformate can be employed as a starting material in the generation of compound libraries for high-throughput screening in drug discovery programs.

Logical Relationship Diagram

Sources

- 1. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 2. d.lib.msu.edu [d.lib.msu.edu]

- 3. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Synthesis, molecular structure and spectral analysis of ethyl 4-[(3,5-dinitrobenzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate: a combined experimental and quantum chemical approach. | Semantic Scholar [semanticscholar.org]

- 7. PubChemLite - Ethyl 3,5-dichlorobenzoylformate (C10H8Cl2O3) [pubchemlite.lcsb.uni.lu]

- 8. ETHYL 3,5-DICHLOROBENZOYLFORMATE CAS#: 845790-52-5 [amp.chemicalbook.com]

- 9. CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 3,5-dichlorobenzoylformate (CAS 845790-52-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3,5-dichlorobenzoylformate is an α-ketoester distinguished by a dichlorinated phenyl ring. This structural motif makes it a valuable, albeit specialized, chemical intermediate for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The molecule's reactivity is dominated by the electrophilic character of the two adjacent carbonyl groups, offering multiple avenues for molecular elaboration. The dichloro-substitution pattern on the aromatic ring provides metabolic stability and modulates the lipophilicity and electronic properties of derivative compounds, attributes that are frequently sought in the optimization of bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, an analysis of its chemical reactivity, and a discussion of its potential applications as a building block for complex molecular architectures.

Introduction: The Strategic Value of α-Ketoesters and Aryl Halides in Synthesis

Ethyl 3,5-dichlorobenzoylformate belongs to the class of α-ketoesters, which are recognized as powerful synthons in organic chemistry. The vicinal arrangement of a ketone and an ester group creates a unique electronic environment, enhancing the electrophilicity of the ketonic carbonyl.[1] This makes them prime targets for a wide array of nucleophilic addition reactions, including aldol additions, Mannich reactions, and additions of organometallic reagents.[1]

Furthermore, the presence of two chlorine atoms on the phenyl ring is of significant interest in drug design. Halogenation, particularly with chlorine or fluorine, is a well-established strategy to enhance the pharmacological profile of a lead compound.[2][3] Chlorine atoms can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to enhance membrane permeability, and participate in halogen bonding, which can contribute to target-ligand binding affinity.[2] With over 250 FDA-approved drugs containing chlorine, the utility of chlorinated scaffolds is firmly established in pharmaceutical development.[4][5]

Ethyl 3,5-dichlorobenzoylformate thus represents a convergence of these two valuable structural features: a highly reactive α-ketoester core for chemical elaboration and a dichlorinated aromatic ring for tuning pharmacokinetic and pharmacodynamic properties.

Physicochemical and Structural Profile

A clear understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and calculated properties for Ethyl 3,5-dichlorobenzoylformate are summarized below.

| Property | Value | Source |

| CAS Number | 845790-52-5 | [6][7][8] |

| Molecular Formula | C₁₀H₈Cl₂O₃ | [6][8][9] |

| Molecular Weight | 247.07 g/mol | [8] |

| IUPAC Name | ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate | [6] |

| Synonyms | (3,5-Dichlorophenyl)glyoxylic acid ethyl ester, Benzeneacetic acid, 3,5-dichloro-α-oxo-, ethyl ester | [6][8] |

| Boiling Point | 148.8 °C (Predicted) | [9] |

| Appearance | Likely a solid or high-boiling liquid |

Note: Experimental physical properties like melting point, density, and spectroscopic data (¹H-NMR, ¹³C-NMR, IR) are not widely available in public literature and would typically be determined empirically upon synthesis.

Synthesis and Purification Protocol

The synthesis of Ethyl 3,5-dichlorobenzoylformate can be logically approached via a two-step sequence: first, the preparation of the key intermediate, 3,5-dichlorobenzoyl chloride, followed by its reaction with a suitable C2 synthon to generate the α-ketoester. A robust and scalable method is detailed below, based on established chemical principles.

Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

The most direct laboratory-scale preparation of 3,5-dichlorobenzoyl chloride involves the chlorination of 3,5-dichlorobenzoic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Causality: Thionyl chloride is preferred for converting carboxylic acids to acyl chlorides because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This facilitates their removal from the reaction mixture, driving the equilibrium towards the product and simplifying purification. The reaction can often be run neat or with a high-boiling inert solvent.[10]

Detailed Protocol:

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize HCl and SO₂ gas.

-

Charging Flask: Add 3,5-dichlorobenzoic acid (1.0 eq) to the flask.

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (approx. 3.0-5.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[11]

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.[11] Reaction progress can be monitored by the cessation of gas evolution.

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3,5-dichlorobenzoyl chloride is often a yellow oil and can be used directly in the next step.[11]

Step 2: Synthesis of Ethyl 3,5-dichlorobenzoylformate

This step involves a Friedel-Crafts-type acylation of 1,3-dichlorobenzene using ethyl oxalyl chloride. This method builds the α-ketoester functionality directly onto the pre-formed dichlorinated ring.

Causality: Ethyl oxalyl chloride is a highly reactive acylating agent.[12] It contains two electrophilic centers: the acid chloride carbonyl and the ester carbonyl. The acid chloride is significantly more reactive, allowing for selective acylation. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to activate the acyl chloride and facilitate the electrophilic aromatic substitution onto the 1,3-dichlorobenzene ring.[13]

Detailed Protocol:

-

Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

-

Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Add 1,3-dichlorobenzene (1.0 eq) to the flask. Through the dropping funnel, add a solution of ethyl oxalyl chloride (1.05 eq) in DCM dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.[14]

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it over crushed ice. This hydrolyzes the aluminum salts and excess acylating agent.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing & Drying: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.[14] Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Ethyl 3,5-dichlorobenzoylformate.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis and purification workflow for Ethyl 3,5-dichlorobenzoylformate.

Chemical Reactivity and Synthetic Potential

The synthetic utility of Ethyl 3,5-dichlorobenzoylformate stems from the dual reactivity of its α-ketoester moiety.

-

Electrophilic Ketone: The ketone carbonyl is highly electrophilic due to the inductive effect of the adjacent ester group and the dichlorophenyl ring.[1][15] It is susceptible to 1,2-addition by a wide range of nucleophiles, including Grignard reagents, organolithiums, and reducing agents (e.g., NaBH₄), to generate chiral tertiary alcohols.

-

Electrophilic Ester: The ester group can undergo standard transformations such as hydrolysis to the corresponding α-keto acid, transesterification with other alcohols, or amidation with amines to form α-ketoamides.

-

Enolizable System: While it lacks α-hydrogens for enolization, related α-ketoesters can participate in reactions that leverage enol or enolate chemistry, such as aldol and Claisen-type condensations.[16][17]

The dichlorinated aromatic ring is generally deactivated towards further electrophilic substitution but can participate in nucleophilic aromatic substitution (SₙAr) under harsh conditions or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to replace the chlorine atoms, further expanding its synthetic potential.

Reactivity Map

Caption: Key reactive sites and potential transformations of Ethyl 3,5-dichlorobenzoylformate.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for Ethyl 3,5-dichlorobenzoylformate itself are not documented in public literature, its value lies in its role as a versatile intermediate for synthesizing more complex, biologically active molecules.

-

Scaffold for Enzyme Inhibitors: The α-ketoester and the derived α-keto acid motifs are known pharmacophores that can act as reversible covalent inhibitors of cysteine and serine proteases. The electrophilic keto-carbon can be attacked by the active site nucleophile of the enzyme.

-

Access to Heterocyclic Systems: The dual carbonyl functionality serves as an excellent precursor for constructing various heterocyclic rings (e.g., quinoxalines, piperazines, imidazoles) through condensation reactions with dinucleophiles (e.g., diamines, hydrazines). Many of these heterocyclic cores are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.

-

Fragment-Based Drug Design (FBDD): The dichlorophenyl group is a common fragment used in FBDD to probe hydrophobic pockets in protein targets. Synthesizing a library of derivatives from Ethyl 3,5-dichlorobenzoylformate allows for the systematic exploration of the surrounding chemical space to optimize binding and activity.

Safety and Handling

No specific toxicological data for Ethyl 3,5-dichlorobenzoylformate is readily available. However, based on its structure and the reagents used in its synthesis, the following precautions are mandatory.

-

Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]

-

Reactivity Hazards: As an α-ketoester, it is an electrophile and should be considered a skin and eye irritant.[18] Avoid inhalation of vapors and direct contact with skin and eyes.[18] It is sensitive to moisture and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong oxidizing agents and bases.[19]

-

Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations.[19]

Conclusion

Ethyl 3,5-dichlorobenzoylformate is a synthetically valuable building block that combines a highly reactive α-ketoester functional group with a metabolically robust dichlorophenyl ring. Its utility for researchers and drug development professionals lies in its potential to serve as a starting point for the synthesis of complex molecular architectures, including enzyme inhibitors and novel heterocyclic systems. The detailed synthesis and reactivity profile provided in this guide serves as a technical foundation for its effective application in advanced organic synthesis and medicinal chemistry programs.

References

- Benchchem. A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters. Benchchem. Accessed January 17, 2026.

- ChemicalBook. 3,5-Dichlorobenzoyl chloride synthesis. ChemicalBook. Accessed January 17, 2026.

- ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram.

- Benchchem. Synthesis routes of 3,5-Dichlorobenzoyl chloride. Benchchem. Accessed January 17, 2026.

- Google Patents. CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.

- PubMed Central. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. Accessed January 17, 2026.

- Chemistry LibreTexts. Reactivity of Alpha Hydrogens. Chemistry LibreTexts. Accessed January 17, 2026.

- Beilstein Journals. Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals. Published September 15, 2022.

- MCAT Review. Keto Acids and Esters - Oxygen Containing Compounds.

- Google Patents. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.

- Chemsigma. ETHYL 3,5-DICHLOROBENZOYLFORMATE [845790-52-5]. Chemsigma. Accessed January 17, 2026.

- Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses. Accessed January 17, 2026.

- BLD Pharm. 845790-53-6|Ethyl 3-chloro-4-fluorobenzoylformate. BLD Pharm. Accessed January 17, 2026.

- Guidechem. Ethyl oxalyl chloride 4755-77-5 wiki. Guidechem. Accessed January 17, 2026.

- BLD Pharm. 845790-52-5|Ethyl 3,5-dichlorobenzoylformate. BLD Pharm. Accessed January 17, 2026.

- SACTG | King-Pharm. 845790-52-5 ETHYL 3,5-DICHLOROBENZOYLFORMATE. SACTG | King-Pharm. Accessed January 17, 2026.

- Chemsigma. ETHYL 3,5-DICHLOROBENZOYLFORMATE [845790-52-5]生产工厂. Chemsigma. Accessed January 17, 2026.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Published July 1, 2019.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Published July 1, 2019.

- Magnaflux. Safety Data Sheet. Magnaflux. Accessed January 17, 2026.

- CymitQuimica. CAS 4755-77-5: Ethyl oxalyl chloride. CymitQuimica. Accessed January 17, 2026.

- Wikipedia. Oxalyl chloride. Wikipedia. Accessed January 17, 2026.

- ChemicalBook. ETHYL 3,5-DICHLOROBENZOYLFORMATE CAS#: 845790-52-5. ChemicalBook. Accessed January 17, 2026.

- Google Patents. KR100542820B1 - Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride.

- DAP. Cat-5 Elast. Patch Knife (Smooth) - SAFETY DATA SHEET. DAP. Published October 30, 2018.

- ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.

- Google Patents. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

- PubMed. Applications of Fluorine in Medicinal Chemistry. PubMed. Published November 12, 2015.

- PubMed. Recent applications of click chemistry in drug discovery. PubMed. Accessed January 17, 2026.

- PrepChem.com. Synthesis of a. Ethyl 3,5-dihydroxybenzoate. PrepChem.com. Accessed January 17, 2026.

- ResearchGate. Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.

Sources

- 1. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ETHYL 3,5-DICHLOROBENZOYLFORMATE [845790-52-5] | Chemsigma [chemsigma.com]

- 7. 845790-52-5|Ethyl 3,5-dichlorobenzoylformate|BLD Pharm [bldpharm.com]

- 8. ETHYL 3,5-DICHLOROBENZOYLFORMATE CAS#: 845790-52-5 [amp.chemicalbook.com]

- 9. 845790-52-5 ETHYL 3,5-DICHLOROBENZOYLFORMATE [chemsigma.com]

- 10. benchchem.com [benchchem.com]

- 11. 3,5-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 12. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]

- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mcat-review.org [mcat-review.org]

- 18. magnaflux.com [magnaflux.com]

- 19. towersealants.com [towersealants.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 3,5-dichlorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction

Ethyl 3,5-dichlorobenzoylformate, with the IUPAC name ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate, is an organic molecule characterized by a central α-keto ester functionality directly attached to a 3,5-dichlorinated phenyl ring. The presence of these distinct chemical features—a reactive dicarbonyl system and a sterically hindered and electronically modified aromatic ring—suggests a unique chemical profile with potential applications in various scientific fields. The dichlorinated phenyl group can impart significant metabolic stability and lipophilicity, while the α-keto ester moiety is a versatile pharmacophore and a reactive handle for further chemical transformations. Derivatives of 3,5-dichlorobenzyl alcohol and related esters have shown promise as antifungal agents, particularly as inhibitors of succinate dehydrogenase (SDH)[1]. This guide aims to provide a detailed exposition of the molecular structure of Ethyl 3,5-dichlorobenzoylformate, offering insights that can inform future research and development.

Molecular Structure and Properties

The molecular formula of Ethyl 3,5-dichlorobenzoylformate is C₁₀H₈Cl₂O₃, with a molecular weight of 247.07 g/mol .[2] The structure consists of a 1,3-dichlorobenzene ring connected to an ethyl ester through a glyoxylic (oxoacetic) acid linker.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂O₃ | |

| Molecular Weight | 247.07 g/mol | |

| IUPAC Name | ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate | |

| CAS Number | 845790-52-5 |

Predicted Spectroscopic Characteristics

While experimental spectra are not available, the following are predictions based on the analysis of similar compounds and spectroscopic principles.

The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl ester protons.

-

Aromatic Protons: The 3,5-dichloro substitution pattern will result in two equivalent protons at the 2- and 6-positions and one proton at the 4-position of the phenyl ring. This will likely lead to a doublet (or a triplet with fine splitting) for the H-2 and H-6 protons and a triplet for the H-4 proton, with small meta-coupling constants. The electron-withdrawing nature of the chlorine atoms and the benzoylformate group will shift these signals downfield, likely in the range of 7.5-8.0 ppm.

-

Ethyl Group Protons: The ethyl ester will exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being adjacent to the electron-withdrawing ester oxygen, will be deshielded and appear around 4.3-4.5 ppm. The methyl protons will be more shielded and appear around 1.3-1.5 ppm.

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons: Two distinct signals are expected for the two carbonyl carbons. The ketone carbonyl carbon will likely appear in the range of 180-195 ppm, while the ester carbonyl carbon will be slightly upfield, around 160-170 ppm.

-

Aromatic Carbons: The dichlorinated phenyl ring will show four signals: one for the carbon attached to the benzoylformate group (C-1), one for the carbons bearing the chlorine atoms (C-3 and C-5), one for the carbons adjacent to the chloro-substituted carbons (C-2 and C-6), and one for the carbon at the para-position (C-4). The carbons attached to the chlorine atoms (C-3 and C-5) will be significantly deshielded.

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will appear around 60-65 ppm, and the methyl carbon (-CH₃) will be in the upfield region, around 14-16 ppm.

The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups.

-

C=O Stretching: Two strong absorption bands are expected in the carbonyl region. The ketone C=O stretch will likely appear at a higher wavenumber, around 1720-1740 cm⁻¹, while the ester C=O stretch will be at a slightly lower wavenumber, around 1700-1720 cm⁻¹. The conjugation with the aromatic ring will influence the exact positions of these bands.

-

C-O Stretching: A strong band corresponding to the C-O stretching of the ester group is expected in the range of 1200-1300 cm⁻¹.

-

C-Cl Stretching: The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic C-H and C=C Stretching: The aromatic C-H stretching will be observed above 3000 cm⁻¹, and the C=C stretching vibrations of the phenyl ring will appear in the 1450-1600 cm⁻¹ region.

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak: The molecular ion peak (M⁺) should be observed at m/z 246, with the characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).

-

Fragmentation: Key fragmentation pathways are expected to involve the loss of the ethoxy group (-OC₂H₅) to give a [M-45]⁺ ion, and the loss of the entire ethyl ester group (-COOC₂H₅) to give the 3,5-dichlorobenzoyl cation [M-73]⁺. Further fragmentation of the 3,5-dichlorobenzoyl cation could involve the loss of carbon monoxide (-CO) to yield the 3,5-dichlorophenyl cation.

Synthesis of Ethyl 3,5-dichlorobenzoylformate

A plausible and efficient method for the synthesis of Ethyl 3,5-dichlorobenzoylformate is the Friedel-Crafts acylation of 1,3-dichlorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5]

Caption: Proposed synthetic workflow for Ethyl 3,5-dichlorobenzoylformate.

Experimental Protocol (Proposed)

Materials:

-

1,3-Dichlorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide.

-

Addition of Acylating Agent: Cool the suspension in an ice bath to 0-5 °C. Add ethyl oxalyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Addition of Aromatic Substrate: After the addition is complete, add 1,3-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.

-

Reaction: After the addition of 1,3-dichlorobenzene, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Chemical Reactivity and Potential Transformations

The α-keto ester moiety in Ethyl 3,5-dichlorobenzoylformate is the primary site of its chemical reactivity. This functional group can undergo a variety of transformations, making it a valuable synthetic intermediate.

Caption: Reactivity map of the α-keto ester functionality.

-

Reduction: The ketone carbonyl can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding α-hydroxy ester.

-

Nucleophilic Addition: The electrophilic ketone carbonyl is susceptible to attack by various nucleophiles, such as Grignard reagents, to form tertiary α-hydroxy esters.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the ketone carbonyl into a carbon-carbon double bond, leading to the formation of α,β-unsaturated esters.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 3,5-dichlorobenzoylformic acid.

Potential Applications

While specific studies on Ethyl 3,5-dichlorobenzoylformate are limited, the structural motifs present in the molecule suggest potential applications in agrochemicals and medicinal chemistry.

Agrochemicals

-

Fungicides: As previously mentioned, derivatives of 3,5-dichlorobenzyl esters have demonstrated significant antifungal activity, particularly against pathogens like Botrytis cinerea and Rhizoctonia solani, by inhibiting succinate dehydrogenase (SDH).[1] It is plausible that Ethyl 3,5-dichlorobenzoylformate could serve as a precursor or a lead compound for the development of novel SDH inhibitor fungicides.

-

Herbicides: Certain benzoylformate derivatives have been investigated for their herbicidal properties. The 3,5-dichloro substitution pattern is also found in some commercial herbicides. Therefore, Ethyl 3,5-dichlorobenzoylformate could be explored for its potential as a herbicide or as a scaffold for developing new herbicidal compounds.

Medicinal Chemistry

The α-keto ester functionality is a known pharmacophore present in a number of biologically active molecules. This moiety can act as a bioisostere for a carboxylic acid or engage in specific interactions with biological targets. The dichlorinated phenyl ring can enhance binding affinity through hydrophobic interactions and improve the metabolic stability of a drug candidate.

Conclusion and Future Directions

Ethyl 3,5-dichlorobenzoylformate is a molecule with significant potential for further investigation. This guide has provided a comprehensive overview of its molecular structure, predicted spectroscopic properties, a plausible synthetic route, and potential applications based on the current body of scientific literature on related compounds.

Future research should focus on the following areas:

-

Synthesis and Characterization: The definitive synthesis and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) of Ethyl 3,5-dichlorobenzoylformate are crucial to confirm the predicted properties and provide a reference for future studies.

-

Crystallographic Analysis: Obtaining a single-crystal X-ray structure would provide unequivocal proof of its three-dimensional conformation and intermolecular interactions in the solid state.

-

Biological Screening: A thorough biological evaluation of Ethyl 3,5-dichlorobenzoylformate and its derivatives for antifungal, herbicidal, and other potential therapeutic activities is warranted.

-

Analogue Synthesis: The synthesis and screening of a library of analogues with modifications to the ester group and the aromatic substitution pattern could lead to the discovery of compounds with enhanced potency and selectivity.

By addressing these research gaps, the scientific community can fully elucidate the chemical and biological properties of Ethyl 3,5-dichlorobenzoylformate and unlock its potential for the development of new technologies in agriculture and medicine.

References

-

Chemsigma. ETHYL 3,5-DICHLOROBENZOYLFORMATE [845790-52-5]. Available from: [Link]

-

Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Friedel Crafts Reaction - sathee jee. Available from: [Link]

-

PubChem. Ethyl 3,5-dichlorobenzoylformate. Available from: [Link]

-

L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. Available from: [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]

Sources

- 1. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 4. websites.umich.edu [websites.umich.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of Ethyl 3,5-dichlorobenzoylformate

Prepared by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating Ethyl 3,5-dichlorobenzoylformate in Modern Chemistry

Ethyl 3,5-dichlorobenzoylformate, a halogenated aromatic α-ketoester, represents a class of compounds with significant potential as versatile intermediates in organic synthesis. The presence of multiple reactive sites—an ester, a ketone, and a dichlorinated aromatic ring—makes it a valuable scaffold for the construction of more complex molecular architectures. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are prevalent in agrochemicals and pharmaceuticals. The 3,5-dichlorophenyl group, for instance, is a key component in several commercial herbicides and fungicides, valued for its chemical stability and specific biological interactions. This guide serves as a comprehensive technical overview, synthesizing available data with established chemical principles to provide a reliable resource for researchers investigating this compound or its analogs.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of any rigorous scientific investigation. This section details the fundamental identifiers for Ethyl 3,5-dichlorobenzoylformate and summarizes its known and predicted properties.

Nomenclature and Structural Identifiers

-

Systematic IUPAC Name: ethyl 2-(3,5-dichlorophenyl)-2-oxoacetate[1]

-

Common Synonyms: (3,5-Dichlorophenyl)glyoxylic acid ethyl ester, Ethyl 3,5-dichlorobenzoylformate[1]

-

Molecular Formula: C₁₀H₈Cl₂O₃[1]

Physicochemical Data

Experimental physical property data for Ethyl 3,5-dichlorobenzoylformate is not widely available in public databases. The data presented below is a combination of calculated values and information inferred from chemical suppliers. Researchers should verify these properties upon receipt of a physical sample.

| Property | Value / Information | Source / Basis |

| Molecular Weight | 247.07 g/mol | Calculated |

| Appearance | Likely a solid or oil at room temperature. | Inferred from similar structures |

| Melting Point | Not publicly available. | - |

| Boiling Point | Not publicly available. | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF). | Inferred from structure |

| XlogP (Predicted) | 3.3 | PubChem |

Data sourced from various chemical suppliers including Chemsigma and ChemicalBook, and the PubChem database.[1][2]

Synthesis and Chemical Reactivity

The synthesis of Ethyl 3,5-dichlorobenzoylformate can be logically approached from its constituent parts: 3,5-dichlorobenzoic acid and ethanol. The most direct route involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by esterification.

Proposed Synthesis Pathway

The synthesis is a two-step process starting from commercially available 3,5-dichlorobenzoic acid.

-

Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride. This is a standard conversion accomplished by reacting 3,5-dichlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is common in industrial applications and is effective for this transformation. Several patents describe this procedure as a key step in the synthesis of agrochemicals.[3]

-

Step 2: Esterification to Ethyl 3,5-dichlorobenzoylformate. The resulting 3,5-dichlorobenzoyl chloride is a highly reactive acylating agent. A standard Schotten-Baumann type reaction is not ideal here. Instead, direct reaction with anhydrous ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, would yield the desired α-ketoester.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology based on established organic chemistry principles and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add 3,5-dichlorobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure. The crude 3,5-dichlorobenzoyl chloride, a low-melting solid or oil, can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of Ethyl 3,5-dichlorobenzoylformate

-

Dissolve the crude 3,5-dichlorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of anhydrous ethanol (1.1 eq) and pyridine (1.2 eq) in the same solvent.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, quench the reaction with dilute aqueous HCl (e.g., 1M) to neutralize the pyridine.

-

Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure Ethyl 3,5-dichlorobenzoylformate.

Analytical Characterization (Predicted)

No experimental spectra for Ethyl 3,5-dichlorobenzoylformate are currently published. However, based on the known spectral data of analogous compounds, such as ethyl phenylglyoxylate and other dichlorinated aromatic esters, we can predict the key features with high confidence.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.2 ppm (d, 2H): Two aromatic protons ortho to the carbonyl group.

-

δ ~7.6-7.8 ppm (t, 1H): One aromatic proton para to the carbonyl group.

-

δ ~4.4 ppm (q, 2H): Methylene protons (-OCH₂-) of the ethyl group, quartet due to coupling with the methyl protons.

-

δ ~1.4 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group, triplet due to coupling with the methylene protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~185-190 ppm: Ketone carbonyl carbon.

-

δ ~160-165 ppm: Ester carbonyl carbon.

-

δ ~135-140 ppm: Aromatic carbons bearing the chloro substituents.

-

δ ~130-135 ppm: Quaternary aromatic carbon attached to the carbonyl group.

-

δ ~125-130 ppm: Aromatic C-H carbons.

-

δ ~62-65 ppm: Methylene carbon (-OCH₂-) of the ethyl group.

-

δ ~14-15 ppm: Methyl carbon (-CH₃) of the ethyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretches of the two carbonyl groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1735-1750 | C=O Stretch | Ester Carbonyl |

| ~1690-1710 | C=O Stretch | Ketone Carbonyl (conjugated) |

| ~1550-1600 | C=C Stretch | Aromatic Ring |

| ~1200-1300 | C-O Stretch | Ester |

| ~700-850 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern (M, M+2, M+4) for the molecular ion and any chlorine-containing fragments.

-

Predicted Molecular Ion (M⁺): m/z 246 (for ³⁵Cl isotopes) with a characteristic isotopic pattern.

-

Key Fragments (Predicted):

-

m/z 201: Loss of the ethoxy group (-OC₂H₅).

-

m/z 173: Loss of the entire ethyl formate group (-COOC₂H₅), yielding the 3,5-dichlorobenzoyl cation. This fragment would also exhibit the dichloro-isotopic pattern.

-

m/z 145: Loss of CO from the 173 fragment.

-

m/z 75: Ethyl formate cation radical.

-

Applications and Research Potential

While specific applications for Ethyl 3,5-dichlorobenzoylformate are not documented, its structure suggests significant potential as a chemical intermediate. The precursor, 3,5-dichlorobenzoyl chloride, is a known building block for herbicides.[3] Therefore, it is highly probable that Ethyl 3,5-dichlorobenzoylformate is utilized or has been investigated as an intermediate in the synthesis of novel agrochemicals or pharmaceuticals. The α-ketoester functionality is a versatile handle for various chemical transformations, including:

-

Heterocycle Synthesis: Condensation reactions with binucleophiles to form a wide range of heterocyclic scaffolds.

-

Asymmetric Reductions: Stereoselective reduction of the ketone to produce chiral α-hydroxy esters, which are valuable building blocks in medicinal chemistry.

-

Wittig-type Reactions: Olefination of the ketone to introduce new carbon-carbon double bonds.

Safety and Handling

No specific Safety Data Sheet (SDS) for Ethyl 3,5-dichlorobenzoylformate is publicly available. The following recommendations are based on the known hazards of its precursors (e.g., 3,5-dichlorobenzoyl chloride) and structurally related compounds.

-

Potential Hazards:

-

Harmful if swallowed or inhaled.

-

May cause skin and eye irritation or burns.

-

The compound is a dichlorinated aromatic, and many such compounds have long-term health and environmental concerns.

-

-

Recommended Handling Procedures:

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust, vapor, or mist.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

Ethyl 3,5-dichlorobenzoylformate is a chemical intermediate with considerable synthetic potential, stemming from its array of functional groups. While public data on its properties and applications are scarce, this guide provides a robust framework based on chemical principles and data from analogous structures. It offers researchers a solid starting point for synthesis, characterization, and further investigation into the utility of this compound in developing new molecules for the pharmaceutical and agrochemical industries. As with any lesser-known chemical, all work should be conducted with careful attention to safety protocols and all physical and analytical data should be confirmed experimentally.

References

-

Chemsigma. ETHYL 3,5-DICHLOROBENZOYLFORMATE [845790-52-5]. [Online] Available at: [Link]

-

PubChemLite. Ethyl 3,5-dichlorobenzoylformate (C10H8Cl2O3). [Online] Available at: [Link]

- Google Patents. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.

-

SpectraBase. Ethyl phenylglyoxylate - Optional[MS (GC)] - Spectrum. [Online] Available at: [Link]

-

Semantic Scholar. Chemistry Experimental: All reagents used for chemical synthesis were purchased from. [Online] Available at: [Link]

-

University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Esters. [Online] Available at: [Link]

Sources

A Comprehensive Technical Guide to the Purity and Analysis of Ethyl 3,5-dichlorobenzoylformate

Foreword: The Analytical Imperative for a Key Synthetic Intermediate

Ethyl 3,5-dichlorobenzoylformate (CAS No. 845790-52-5) is a substituted α-ketoester that serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a reactive α-keto group and a dichlorinated aromatic ring, makes it a versatile building block. However, the very reactivity that imparts its synthetic utility also presents a challenge for its chemical stability and purity. The presence of residual starting materials, by-products, or degradants can have profound implications for the yield, purity, and safety profile of subsequent products.

This guide provides a comprehensive framework for the analysis and purity assessment of Ethyl 3,5-dichlorobenzoylformate. It is designed for researchers, quality control analysts, and drug development professionals who require robust, reliable, and validated analytical methodologies. We move beyond simple procedural descriptions to explore the scientific rationale behind method selection, the establishment of self-validating protocols, and the critical interpretation of analytical data.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the molecule's properties is the foundation of any analytical strategy.

| Property | Value |

| Molecular Formula | C₁₀H₈Cl₂O₃[1] |

| Molecular Weight | 247.07 g/mol [1] |

| Appearance | Typically an oil or low-melting solid |

| SMILES | CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl[2] |

| InChIKey | HFWDXQZJACFSOU-UHFFFAOYSA-N[2] |

Synthesis and Potential Impurities: Ethyl 3,5-dichlorobenzoylformate is commonly synthesized via the esterification of 3,5-dichlorobenzoylformic acid, which itself can be derived from precursors like 3,5-dichlorobenzoic acid.[3] This pathway introduces a spectrum of potential process-related impurities that must be monitored.

dot

Caption: Potential process-related and degradation impurities of Ethyl 3,5-dichlorobenzoylformate.

Chromatographic Purity Assessment: The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of Ethyl 3,5-dichlorobenzoylformate due to its high resolution, sensitivity, and quantitative accuracy.

Recommended HPLC Method

A reverse-phase HPLC method is optimal for this analysis, leveraging the compound's moderate polarity.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 50% B to 95% B over 15 min, hold 5 min, return to 50% B |

| Flow Rate | 1.0 mL/min[4][5] |

| Column Temperature | 30 °C[5] |

| Injection Volume | 10 µL |

| Detector | UV at 225 nm[5] |

| Sample Preparation | 1 mg/mL in Acetonitrile |

Scientific Rationale and Method Development Insights

-

Stationary Phase (C18): A C18 column is the industry standard for reverse-phase chromatography and provides excellent retention for moderately non-polar compounds like Ethyl 3,5-dichlorobenzoylformate through hydrophobic interactions.

-

Mobile Phase: The use of an acidified water/acetonitrile gradient allows for the effective elution of the main compound while separating it from more polar impurities (which elute earlier) and less polar impurities (which elute later). Phosphoric acid is used to protonate any acidic impurities (like residual 3,5-dichlorobenzoic acid), ensuring sharp, symmetrical peak shapes. For mass spectrometry compatibility, formic acid can be substituted.[6]

-

Detection Wavelength (225 nm): The dichlorinated benzene ring provides strong UV absorbance. A wavelength of 225 nm is chosen to ensure high sensitivity for both the parent compound and related aromatic impurities.[5]

Structural Confirmation and Impurity Identification

While HPLC provides quantitative purity data, it does not definitively identify the structures of the main peak or its impurities. For this, spectroscopic methods are essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities and confirming the molecular weight of the main component.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the sample in a suitable solvent like ethyl acetate or dichloromethane.[7]

-

Injection: Inject 1 µL of the sample into the GC.

-

Separation & Detection: Utilize a standard non-polar column and a temperature gradient to separate the components before they enter the mass spectrometer for ionization and detection.

| Parameter | Recommended Condition |

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C[8] |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Impact (EI), 70 eV[9] |

| Mass Range | 40-400 amu |

| Transfer Line Temp | 280 °C |

Expertise in Interpretation: The resulting mass spectrum for the main peak should show a molecular ion (M+) at m/z 246/248/250, corresponding to the isotopic pattern of two chlorine atoms. Key fragments would include the loss of the ethoxy group (-OC₂H₅) and the carbonyl group (-CO). Impurities like residual 3,5-dichlorobenzoic acid would elute as a separate peak with a distinct mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for unambiguous structural elucidation.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

Expected ¹H NMR Signals (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | m | 2H | Aromatic C-H (ortho to C=O) |

| ~7.6-7.8 | t | 1H | Aromatic C-H (para to C=O) |

| ~4.45 | q | 2H | -O-CH₂-CH₃ |

| ~1.42 | t | 3H | -O-CH₂-CH₃ |

Note: The exact shifts are predictive and based on analogous structures like ethyl benzoate.[10]

Trustworthiness through Data: The presence of all expected signals with correct integrations and multiplicities provides high confidence in the structural identity. The absence of unexpected signals is a strong indicator of high purity. For instance, a broad singlet integrating to 1H in the 10-12 ppm region would indicate the presence of the carboxylic acid impurity.

Establishing a Stability-Indicating Profile: Forced Degradation Studies

For use in drug development, it is not enough to know the purity of a substance at release; one must also understand its stability and degradation pathways. Forced degradation (or stress testing) is a systematic process to accelerate degradation and is a regulatory requirement under ICH Q1A(R2) guidelines.[11][12] The goal is to develop a "stability-indicating" analytical method—one that can clearly separate the intact substance from any significant degradation products.[13]

dot

Sources

- 1. ETHYL 3,5-DICHLOROBENZOYLFORMATE CAS#: 845790-52-5 [amp.chemicalbook.com]

- 2. PubChemLite - Ethyl 3,5-dichlorobenzoylformate (C10H8Cl2O3) [pubchemlite.lcsb.uni.lu]

- 3. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. public.pensoft.net [public.pensoft.net]

- 6. Separation of Ethyl 3,5-dinitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. asianpubs.org [asianpubs.org]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. rsc.org [rsc.org]

- 11. pharmasm.com [pharmasm.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. resolvemass.ca [resolvemass.ca]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Ethyl 3,5-dichlorobenzoylformate

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced environment of pharmaceutical research and chemical synthesis, the introduction of novel reagents is a constant. Ethyl 3,5-dichlorobenzoylformate (CAS No. 845790-52-5), a substituted phenylglyoxylic acid ethyl ester, represents a class of compounds with significant potential as a building block in organic synthesis. However, its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of robust handling protocols.

This document serves as an in-depth technical guide for researchers, chemists, and laboratory professionals. It moves beyond a simple recitation of standard procedures to explain the causality behind safety recommendations. In the absence of a publicly available, GHS-compliant Safety Data Sheet (SDS) from a major manufacturer at the time of publication, this guide synthesizes the best available data, including legacy hazard information, to provide a reliable framework for risk assessment and safe handling. Our commitment is to empower scientists with the knowledge to manage risk proactively, ensuring both personal safety and the integrity of their research.

Compound Profile and Physicochemical Properties

Ethyl 3,5-dichlorobenzoylformate is a dichlorinated aromatic keto-ester. Its structure, featuring a reactive α-ketoester moiety and a stable, electron-deficient dichlorophenyl ring, makes it a versatile intermediate. Understanding its physical properties is the first step in a thorough risk assessment.

| Property | Value | Source & Significance |

| CAS Number | 845790-52-5 | [1], [2] |

| Molecular Formula | C₁₀H₈Cl₂O₃ | [1] |

| Molecular Weight | 247.08 g/mol | [2] |

| Boiling Point | 102 °C (Predicted) | |

| Predicted Hazard Codes | Xn (Harmful) | [3] |

| Predicted Risk Statements | R22: Harmful if swallowedR41: Risk of serious damage to eyes | [3] |

Expert Insight: The predicted boiling point suggests the compound is a liquid at room temperature with low volatility, which can mitigate inhalation risk under standard conditions. However, the core safety concerns, derived from legacy data, point towards significant oral toxicity and the potential for severe eye damage.

Hazard Analysis and GHS Classification (Inferred)

A comprehensive GHS-compliant SDS for this specific CAS number was not publicly available. Therefore, the following classification is professionally inferred from the legacy R-phrases (R22, R41) provided by ChemicalBook[3], in accordance with GHS conversion principles. This interpretation serves as a working hypothesis for risk assessment and should be updated if a manufacturer's SDS becomes available.

| Hazard Class & Category | H-Statement | Pictogram | Signal Word | Basis of Inference |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | The legacy classification R22 ("Harmful if swallowed") directly corresponds to GHS Acute Toxicity (Oral), Category 4.[3] | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger | The legacy classification R41 ("Risk of serious damage to eyes") aligns with GHS Category 1 for serious eye damage, indicating a risk of irreversible harm.[3] |

The Hierarchy of Controls: A Workflow for Safe Handling

Effective safety management is not merely about personal protective equipment (PPE). It is a systematic process of eliminating or minimizing hazards. The following workflow, based on the hierarchy of controls, should be implemented before any experimental work with Ethyl 3,5-dichlorobenzoylformate begins.

Caption: Hierarchy of Controls for Chemical Handling.

Standard Operating Procedures (SOPs)

Personal Protective Equipment (PPE)

Given the inferred hazards of oral toxicity and severe eye damage, a stringent PPE protocol is mandatory.

-

Eye and Face Protection: Safety glasses are insufficient. Due to the "Risk of serious damage to eyes" (R41) classification, chemical splash goggles are required at all times.[3] When handling larger quantities (>50 mL) or during procedures with a high risk of splashing, a full-face shield must be worn over the goggles.

-

Hand Protection: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.

-

Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For procedures involving potential splashes, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: Not typically required if work is conducted within a certified and properly functioning chemical fume hood.

Handling and Storage Protocol

Causality: The primary goals of these procedures are to prevent accidental ingestion, eye contact, and release into the environment.

Protocol Steps:

-

Pre-Use Verification: Before opening, visually inspect the container for any damage or leaks.

-

Designated Work Area: All handling of Ethyl 3,5-dichlorobenzoylformate must occur within a designated area inside a certified chemical fume hood to contain any potential vapors or aerosols.

-

Dispensing: Use a syringe or pipette for liquid transfers. Avoid pouring directly from the bottle when possible to minimize the risk of splashing.

-

Container Management: Keep the container tightly sealed when not in use. Use parafilm to provide an extra seal for long-term storage.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. The storage location should be clearly labeled and secured against unauthorized access.

Emergency Response Protocols

Rapid and correct response during an emergency is critical. The following decision tree outlines the immediate actions required for common laboratory incidents.

Caption: Emergency Response Decision Tree.

Expert Insight on First Aid:

-

Eye Contact: The R41 classification implies a risk of severe, potentially irreversible damage.[3] Immediate and prolonged flushing (at least 15 minutes) is non-negotiable. Medical evaluation by an ophthalmologist is strongly recommended.

-

Ingestion: The R22 "Harmful if swallowed" classification indicates significant toxicity.[3] Do not induce vomiting, as this can cause secondary damage. The primary goal is to get the individual to emergency medical care with the chemical's identity information.

Disposal Considerations

All waste containing Ethyl 3,5-dichlorobenzoylformate, including contaminated absorbents and empty containers, must be treated as hazardous chemical waste.

-

Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

-

Labeling: The label must include "Hazardous Waste" and the full chemical name: "Ethyl 3,5-dichlorobenzoylformate".

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain or dispose of it with regular trash.

References

-

abcr Gute Chemie. Ethyl 3,5-dichlorobenzoylformate, 96%.[Link]

-

Chemsigma. ETHYL 3,5-DICHLOROBENZOYLFORMATE [845790-52-5].[Link][1]

-

University of Illinois, Division of Research Safety. (2019). Chemical Hazard Classification (GHS).[Link][4]

Sources

- 1. ETHYL 3,5-DICHLOROBENZOYLFORMATE [845790-52-5] | Chemsigma [chemsigma.com]

- 2. 845790-52-5|Ethyl 3,5-dichlorobenzoylformate|BLD Pharm [bldpharm.com]

- 3. Ethyl 3,5-dichlorobenzoylformate|CAS: 845790-52-5|Ethyl 3,5-dichlorobenzoylformate-百灵威 [jkchemical.com]

- 4. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

A Technical Guide to Ethyl 3,5-dichlorobenzoylformate for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the commercial availability, properties, and potential applications of Ethyl 3,5-dichlorobenzoylformate. With full editorial control, this document is structured to provide not just data, but actionable insights grounded in established scientific principles.

Introduction: The Strategic Importance of Dichlorinated Scaffolds

Chlorine-containing compounds are of immense importance in the pharmaceutical industry, with a significant number of FDA-approved drugs featuring this halogen. The presence of chlorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. Dichlorinated aromatic structures, such as the 3,5-dichlorophenyl motif present in Ethyl 3,5-dichlorobenzoylformate, are key building blocks in the synthesis of a wide array of biologically active molecules. This guide focuses on Ethyl 3,5-dichlorobenzoylformate (CAS No. 845790-52-5), a versatile reagent for introducing this valuable scaffold.

Commercial Availability and Procurement

Ethyl 3,5-dichlorobenzoylformate is available from several specialized chemical suppliers. Researchers should note that availability and stock levels can fluctuate. It is recommended to contact suppliers directly for the most current information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |